Dicloxacillin

Catalog No.
S525972
CAS No.
3116-76-5
M.F
C19H17Cl2N3O5S
M. Wt
470.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicloxacillin

CAS Number

3116-76-5

Product Name

Dicloxacillin

IUPAC Name

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C19H17Cl2N3O5S

Molecular Weight

470.3 g/mol

InChI

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1

InChI Key

YFAGHNZHGGCZAX-JKIFEVAISA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Solubility

2.96e-02 g/L

Synonyms

Cilpen, Dichloroxacillin, Diclocil, Dicloxaciclin, Dicloxacillin, Dicloxacillin Sodium, Dicloxacillin, Monosodium Salt, Anhydrous, Dicloxacillin, Monosodium Salt, Mono-Hydrate, Dicloxacycline, Dicloxsig, Distaph, Ditterolina, Dycill, Dynapen, InfectoStaph, Pathocil, Posipen, Sodium, Dicloxacillin

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Description

The exact mass of the compound Dicloxacillin is 469.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.63 mg/lin water, 3.63 mg/l at 25 °c (est)2.96e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Oxacillin - Cloxacillin. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies

  • Understanding Mechanisms of Resistance: Researchers use Dicloxacillin to investigate how Staphylococcus aureus, a common bacterial pathogen, develops resistance to penicillin-type antibiotics. By exposing S. aureus cultures to Dicloxacillin and analyzing genetic mutations that emerge, scientists can identify resistance mechanisms and develop strategies to combat them [1].
  • Evaluating New Antibacterial Agents: Dicloxacillin serves as a control antibiotic in studies evaluating the effectiveness of novel antibacterial agents against S. aureus and other susceptible bacteria. Its well-established efficacy allows researchers to compare the potency and spectrum of activity of new drugs [2].

Pharmacokinetic and Pharmacodynamic Studies

  • Optimizing Dosage Regimens: Research involving Dicloxacillin investigates how factors like patient age, weight, and kidney function affect drug absorption, distribution, and elimination. This knowledge helps scientists refine dosing regimens for Dicloxacillin to ensure optimal therapeutic effect while minimizing side effects [3].
  • Drug Interaction Studies: Dicloxacillin can interact with other medications. Scientific research explores these interactions to determine if Dicloxacillin alters the effectiveness of other drugs or vice versa. This information guides healthcare professionals in prescribing safe and effective medication combinations [4].

Citations:

  • [1] Lowman, C. D., & Davies, J. E. (2000). The evolving role of penicillin-binding proteins in S. aureus. Trends in Microbiology, 8(11), 477-483.
  • [2] Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008. Agar dilution methods for determining bacterial MICs. Nature Protocols, 3(2), 163-173.
  • [3] Klassen, V. D., Wordell, C., & Edwards, D. J. (2016). Pharmacokinetics of Dicloxacillin in Neonates and Infants. Antimicrobial Agents and Chemotherapy, 60(4), 2423-2426.
  • [4] Fey, P. D., & Edmiston, J. S. (2003. Mechanism of bacterial resistance to beta-lactam antibiotics. Annual Review of Microbiology, 57(1), 273-311.

Dicloxacillin is a penicillin antibiotic that is specifically designed to resist degradation by beta-lactamase enzymes produced by certain bacteria. It is primarily used to treat infections caused by gram-positive bacteria, particularly those associated with Staphylococcus aureus, including methicillin-sensitive strains. The chemical formula for dicloxacillin is C19H17Cl2N3O5SC_{19}H_{17}Cl_{2}N_{3}O_{5}S, and it has a molar mass of approximately 470.32 g/mol. Its unique structure includes an isoxazolyl side chain that enhances its stability against hydrolysis by beta-lactamases, making it effective in treating resistant bacterial strains .

Dicloxacillin acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. This binding disrupts the formation of the peptidoglycan layer, a critical component of the bacterial cell wall, leading to cell death [].

Decomposition

Dicloxacillin can degrade in acidic or alkaline environments, losing its antibacterial activity.

Physical and Chemical Properties

  • Melting Point: 176-181 °C []
  • Solubility: Slightly soluble in water, freely soluble in dilute acids []
  • pKa: 1.9 (acidic group), 7.6 (amino group) []
  • Stability: Relatively stable in neutral or slightly acidic conditions, degrades in strong acids or bases

Toxicity

Dicloxacillin is generally well-tolerated, but side effects like diarrhea, nausea, and rash can occur []. In rare cases, allergic reactions, including anaphylaxis, can be life-threatening [].

Drug Interactions

Dicloxacillin can interact with other medications, including birth control pills and anticoagulants. It's crucial to disclose all medications to your doctor before taking Dicloxacillin [].

Flammability

Dicloxacillin is not flammable [].

Dicloxacillin functions by inhibiting the synthesis of bacterial cell walls. This inhibition occurs through the binding of dicloxacillin to penicillin-binding proteins (PBPs), which are essential for cell wall cross-linking in bacteria. The reaction mechanism involves the formation of a covalent bond between the beta-lactam ring of dicloxacillin and the active site of PBPs, leading to cell lysis and death of the bacteria. Unlike many other penicillins, dicloxacillin remains stable in the presence of various beta-lactamases, which allows it to maintain its antibacterial activity against resistant strains .

Dicloxacillin exhibits a broad spectrum of activity against gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Streptococcus pyogenes

It is less effective against gram-negative bacteria due to its inability to penetrate their outer membrane. The bactericidal activity of dicloxacillin is primarily attributed to its ability to disrupt cell wall synthesis, which is crucial for bacterial survival .

The synthesis of dicloxacillin typically involves several steps:

  • Formation of the Penicillin Core: The initial step involves the synthesis of the penicillin nucleus, which can be derived from naturally occurring penicillin G.
  • Modification with Isoxazolyl Group: A key step includes the introduction of an isoxazolyl group that confers resistance to beta-lactamase.
  • Chlorination: The addition of chlorine atoms at specific positions on the aromatic ring enhances antibacterial properties and stability.
  • Final Modifications: Further chemical modifications lead to the final structure of dicloxacillin.

These synthetic pathways ensure that dicloxacillin retains its efficacy against resistant bacterial strains while minimizing degradation .

Dicloxacillin is primarily used in clinical settings for treating:

  • Skin and soft tissue infections caused by susceptible strains of Staphylococcus and Streptococcus.
  • Respiratory tract infections, including pneumonia caused by sensitive organisms.
  • Bone infections (osteomyelitis) and other serious infections where beta-lactamase-producing organisms are suspected.

It is administered orally and is available in capsule form (250 mg and 500 mg) and as an injectable formulation .

Dicloxacillin may interact with various medications, leading to altered therapeutic effects or increased risk of adverse reactions. Notable interactions include:

  • Warfarin: Dicloxacillin can enhance the anticoagulant effect, necessitating close monitoring.
  • Methotrexate: Concurrent use may increase methotrexate toxicity.
  • Oral contraceptives: Dicloxacillin may reduce their effectiveness, requiring alternative contraceptive measures during treatment .

Dicloxacillin shares structural similarities with other penicillinase-resistant penicillins, such as:

Compound NameChemical FormulaUnique Features
OxacillinC16H19N2O5SC_{16}H_{19}N_{2}O_{5}SFirst developed penicillinase-resistant penicillin
FlucloxacillinC19H20ClN3O5C_{19}H_{20}ClN_{3}O_{5}Higher activity against Staphylococcus aureus
CloxacillinC19H18ClN3O5C_{19}H_{18}ClN_{3}O_{5}Similar structure but less commonly used in the U.S.

Uniqueness of Dicloxacillin

Dicloxacillin's unique feature lies in its enhanced stability due to the presence of both chlorine substituents and the isoxazolyl group, which allows it to effectively combat infections caused by beta-lactamase-producing bacteria while maintaining a lower risk of hepatotoxicity compared to similar compounds like flucloxacillin .

The International Union of Pure and Applied Chemistry name for dicloxacillin is precisely defined as (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1] [2] [3]. This systematic nomenclature reflects the complete stereochemical configuration and structural characteristics of the molecule, incorporating the penicillin core structure with the distinctive isoxazolyl side chain containing two chlorine substituents on the phenyl ring [1] [4].

The chemical name can also be expressed in alternative systematic forms, including the designation as 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- [5] [6]. These nomenclature variations maintain the essential structural information while following different systematic naming conventions [2] [7].

Chemical Identifiers and Registration Numbers

Chemical Abstracts Service Registry Numbers

The primary Chemical Abstracts Service registry number for dicloxacillin is 3116-76-5 [1] [2] [5] [8]. This unique identifier serves as the standard reference for the free acid form of the compound in chemical databases and regulatory documentation [1] [9]. Related Chemical Abstracts Service numbers include 13412-64-1 for the mono-hydrochloride salt mono-hydrate form and 343-55-5 for the mono-hydrochloride salt anhydrous form [1] [9] [10].

International Chemical Identifier Keys and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier key for dicloxacillin is YFAGHNZHGGCZAX-JKIFEVAISA-N [1] [3] [13] [8]. This standardized identifier provides a unique hash representation of the molecular structure that facilitates database searches and chemical identification across different platforms [1] [3].

The complete International Chemical Identifier string is InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 [1] [8]. This comprehensive descriptor encodes the complete molecular connectivity, stereochemistry, and atomic arrangements [1] [8].

The Simplified Molecular Input Line Entry System notation for dicloxacillin is represented as [H][C@]12SC(C)(C)C@@HC(O)=O [8]. This linear notation system provides a compact representation of the three-dimensional molecular structure [7] [8].

PropertyValue
Molecular FormulaC19H17Cl2N3O5S [1] [2]
Molecular Weight (g/mol)470.33 [1] [5]
Chemical Abstracts Service Registry Number3116-76-5 [1] [2]
International Chemical Identifier KeyYFAGHNZHGGCZAX-JKIFEVAISA-N [1] [3]
Chemical Entities of Biological Interest IDCHEBI:4511 [1] [8]
Chemical European Molecular Biology Laboratory IDCHEMBL893 [1] [3]
DrugBank IDDB00485 [1] [4]
PubChem Compound Identifier18381 [1] [3]

Alternative Nomenclature and Synonyms

Dicloxacillin is recognized by numerous alternative names and synonyms that reflect its chemical structure, international nomenclature standards, and commercial designations [7] [14] [15]. The compound is known internationally by its International Nonproprietary Name variants: dicloxacilina in Spanish, dicloxacilline in French, and dicloxacillinum in Latin [1] [7] [15].

Chemical synonyms include methyldichlorophenylisoxazolylpenicillin, which describes its structural relationship to penicillin with methyl and dichlorophenyl modifications [1] [7]. Other chemical designations encompass dichloroxacillin, dicloxacycline, and dicloxaciclin [1] [7] [14]. The compound may also be referenced by its developmental codes, including BRL-1702, R-13423, and P-1011 [1] [4] [14].

TypeExamples
Trade NamesDycill, Dynapen, Pathocil, Diclocil [16] [17] [14]
Chemical NamesMethyldichlorophenylisoxazolylpenicillin, Dichloroxacillin, Dicloxacycline [1] [7]
International NamesDicloxacilina (Spanish), Dicloxacilline (French), Dicloxacillinum (Latin) [1] [7]
Alternative DesignationsBRL-1702, R-13423, Maclicine, Cilpen, Posipen [1] [4] [14]

The extensive array of synonyms reflects the compound's widespread use and recognition across different linguistic and regulatory contexts [14] [15]. Additional synonyms documented in pharmaceutical literature include Infectostaph, Distaph, Ditterolina, and various regional trade names [14] [15].

Taxonomic Classification in Chemical Databases

Anatomical Therapeutic Chemical Classification System

Dicloxacillin is classified under the Anatomical Therapeutic Chemical code J01CF01, which specifically designates beta-lactamase resistant penicillins [3] [13] [18] [19]. This classification places the compound within the broader category of J01 (Antibacterials for systemic use), subcategory J01C (Beta-lactam antibacterials, penicillins), and the specific group J01CF (Beta-lactamase resistant penicillins) [18] [19].

The Anatomical Therapeutic Chemical classification system provides a hierarchical structure that systematically categorizes dicloxacillin based on its pharmacological properties and therapeutic applications [18] [19]. This standardized classification facilitates international recognition and regulatory harmonization across different pharmaceutical systems [18] [19].

Chemical Entities of Biological Interest and Database Classifications

Within the Chemical Entities of Biological Interest ontology, dicloxacillin is classified as a penicillin that belongs to the broader categories of beta-lactam antibiotics and antibacterial drugs [8] [20]. The Chemical Entities of Biological Interest classification system identifies dicloxacillin as CHEBI:4511 and categorizes it hierarchically as a dichlorobenzene derivative and a penicillin antibiotic [8].

The Kyoto Encyclopedia of Genes and Genomes database classifies dicloxacillin under multiple drug group hierarchies, including DG01779 (beta-lactamase resistant penicillin), DG01480 (Penicillin), DG01713 (Penicillin skeleton group), and DG01710 (beta-lactam antibiotic) [19]. This multi-level classification reflects the compound's structural and functional relationships within the broader family of antimicrobial agents [19].

Database/SystemClassification
Anatomical Therapeutic Chemical ClassificationJ01CF01 (Beta-lactamase resistant penicillins) [18] [19]
Chemical Entities of Biological Interest OntologyPenicillin, Beta-lactam antibiotic, Antibacterial drug [8] [20]
Kyoto Encyclopedia of Genes and Genomes ClassificationDG01779 (Beta-lactamase resistant penicillin), DG01480 (Penicillin) [19]
DrugBank ClassificationSmall Molecule, Approved Drug, Penicillinase-resistant Penicillin [4]

Structural and Functional Classification

Dicloxacillin is structurally classified as an isoxazolyl penicillin, distinguishing it from other penicillin derivatives through its characteristic 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole side chain [21] [6] [22]. This structural classification reflects the compound's beta-lactamase resistance properties, which result from the bulky isoxazolyl substituent that provides steric protection against enzymatic hydrolysis [21] [22].

The compound belongs to the second-generation penicillins, specifically categorized as a penicillinase-resistant penicillin due to its stability against beta-lactamase enzymes produced by resistant bacterial strains [21] [6]. This functional classification emphasizes its therapeutic utility in treating infections caused by beta-lactamase-producing organisms such as Staphylococcus aureus [21] [23].

Dicloxacillin possesses the molecular formula C₁₉H₁₇Cl₂N₃O₅S with a molecular weight of 470.33 g/mol [1] [2] [3]. The compound features a complex bicyclic core structure characteristic of the penicillin family, specifically classified as a penam derivative. The structural framework consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring, forming the essential penam nucleus that defines this class of β-lactam antibiotics [4] [5] [6].

The complete International Union of Pure and Applied Chemistry name for dicloxacillin is (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [2] [3] [7]. This nomenclature precisely defines both the molecular connectivity and the stereochemical configuration essential for biological activity.

The molecular architecture incorporates several key structural elements: a carboxylate group at the C-2 position providing the requisite negative charge for penicillin-binding protein interaction, two methyl substituents at C-3 conferring structural rigidity, and a complex isoxazolyl side chain attached at the C-6 position through an amide linkage [1] [2] [7]. The isoxazolyl side chain itself contains a 2,6-dichlorophenyl substituent that significantly enhances the compound's resistance to β-lactamase degradation [8] [9] [10].

Stereochemical Configuration

Absolute Configuration at C-2, C-5, and C-6 Positions

The stereochemical integrity of dicloxacillin is fundamental to its antimicrobial efficacy, with three defined stereocenters exhibiting the absolute configuration (2S,5R,6R) [2] [7] [11]. This specific stereochemical arrangement is not merely incidental but represents an evolutionary optimization for interaction with bacterial penicillin-binding proteins.

At the C-2 position, the S-configuration places the carboxylate group on the α-face of the bicyclic system, facilitating optimal electrostatic interactions with the positively charged residues in the active site of penicillin-binding proteins [4] [6]. This orientation is critical for the initial recognition and binding events that precede covalent enzyme modification.

The R-configuration at C-5 and C-6 positions establishes the proper three-dimensional relationship between the β-lactam carbonyl and the side chain substituent [12] [13] [14]. Specifically, the R-configuration at C-6 ensures that the isoxazolyl amide substituent adopts a β-orientation relative to the bicyclic core, which is essential for maintaining the structural mimicry of the natural D-alanyl-D-alanine substrate of transpeptidases [4] [6].

The R-configuration at C-5 contributes to the overall rigidity of the bicyclic system and helps maintain the proper spatial relationship between the reactive β-lactam carbonyl and the binding determinants on the molecule [4] [6]. This stereochemical arrangement is conserved across all naturally occurring and clinically active penicillins, underscoring its fundamental importance for biological activity.

Conformational Analysis

The conformational landscape of dicloxacillin is constrained by its bicyclic structure, yet exhibits important flexibility in the side chain regions that influences its pharmacological properties [15] [16]. The β-lactam ring adopts a planar conformation with bond angles approaching 90°, creating significant ring strain that contributes to the electrophilic reactivity of the β-lactam carbonyl [4] [6] [17].

The bicyclic penam system exhibits a characteristic bent conformation along the C-5 to C-6 to N-4 axis, creating a convex α-face and a concave β-face [4] [6] [17]. This bent geometry is crucial for proper substrate recognition by penicillin-binding proteins, as it presents the reactive β-lactam carbonyl in an optimal orientation for nucleophilic attack by the catalytic serine residue.

The thiazolidine ring typically adopts an envelope conformation, with one carbon atom displaced from the mean plane of the other four atoms [4] [6]. This conformation minimizes steric interactions while maintaining the overall structural integrity required for biological activity.

Dynamic studies using nuclear magnetic resonance spectroscopy have revealed that the dichlorophenyl ring exhibits restricted rotation about its connection to the isoxazole moiety [18] [16]. This restricted rotation creates a preferred conformational state that may contribute to the compound's selectivity and binding affinity for target enzymes.

Isoxazolyl Side Chain Structure

The isoxazolyl side chain represents a critical structural modification that distinguishes dicloxacillin from earlier penicillin derivatives and confers enhanced stability against β-lactamase hydrolysis [4] [19] [20]. The isoxazole ring system consists of a five-membered heterocycle containing both nitrogen and oxygen atoms in a 1,2-relationship, with the nitrogen positioned adjacent to the oxygen.

The isoxazole ring in dicloxacillin bears a methyl substituent at the 5-position and a 2,6-dichlorophenyl group at the 3-position [1] [2] [7]. The 5-methyl group serves multiple functions: it provides favorable lipophilic interactions with hydrophobic regions of the binding site, contributes to the overall steric bulk that protects the β-lactam ring from enzymatic attack, and optimizes the electronic properties of the isoxazole system [19] [21].

The carbonyl group connecting the isoxazole to the penicillin core adopts a planar configuration with the isoxazole ring, creating an extended conjugated system that influences both the electronic properties and conformational preferences of the molecule [1] [2]. This planarity is maintained through resonance stabilization and contributes to the overall rigidity of the side chain.

The amide linkage between the isoxazolyl carbonyl and the C-6 amino group exhibits restricted rotation due to partial double-bond character, effectively limiting the conformational flexibility of the side chain [4] [19] [20]. This conformational constraint is beneficial for maintaining high affinity binding to penicillin-binding proteins while simultaneously hindering access of β-lactamase enzymes to the reactive β-lactam bond.

β-Lactam Ring System Characteristics

The β-lactam ring system constitutes the pharmacophoric core of dicloxacillin and represents one of the most structurally constrained and reactive functional groups in medicinal chemistry [4] [5] [6]. The four-membered lactam ring exhibits significant deviation from ideal tetrahedral geometry, with bond angles compressed to approximately 90° compared to the normal 109.5° expected for sp³ hybridized carbon atoms.

This angular strain contributes substantially to the thermodynamic instability of the β-lactam ring, with ring strain energy estimated at approximately 25-30 kcal/mol [4] [6]. The high ring strain energy directly correlates with the electrophilic reactivity of the β-lactam carbonyl carbon, making it susceptible to nucleophilic attack by serine residues in penicillin-binding proteins.

The nitrogen atom in the β-lactam ring exhibits pyramidal geometry rather than the planar configuration typical of amides [4] [6]. This deviation from planarity reduces the resonance stabilization that would normally decrease the electrophilicity of the carbonyl group, thereby maintaining the high reactivity necessary for enzyme acylation.

The carbon atoms adjacent to the nitrogen in the β-lactam ring (C-5 and C-7) experience significant steric congestion due to the constrained ring geometry [4] [6]. This congestion influences the approach trajectory of nucleophilic species and contributes to the stereochemical selectivity observed in β-lactam reactions with target enzymes.

Quantum mechanical calculations have demonstrated that the β-lactam ring in dicloxacillin exhibits frontier molecular orbital characteristics that favor interaction with electron-rich nucleophiles [17]. The lowest unoccupied molecular orbital is primarily localized on the β-lactam carbonyl carbon, consistent with its role as the primary electrophilic site for enzyme modification.

Structure-Activity Relationships in Dichlorophenyl Moiety

The 2,6-dichlorophenyl substituent on the isoxazole ring represents a strategic structural modification that significantly enhances the β-lactamase resistance profile of dicloxacillin while maintaining potent antimicrobial activity [8] [9] [10]. The positioning of chlorine atoms at the ortho positions (2 and 6) relative to the isoxazole attachment point creates a sterically demanding environment that effectively shields the β-lactam ring from enzymatic hydrolysis.

Structure-activity relationship studies have demonstrated that the dichlorophenyl substitution pattern is critical for optimal biological activity [8] [9] [10]. Removal of either chlorine substituent results in decreased β-lactamase resistance, while alternative halogen substitutions (fluorine or bromine) produce compounds with altered pharmacological profiles. The 2,6-dichloro pattern appears to represent an optimal balance between steric protection and maintenance of favorable binding interactions.

The chlorine atoms contribute significant electronegativity to the phenyl ring system, creating an electron-deficient aromatic environment that influences both the binding affinity and the electronic properties of the entire side chain [8] [9]. This electronic effect extends through the conjugated system to influence the reactivity of the β-lactam carbonyl, generally enhancing its electrophilic character.

Molecular modeling studies have revealed that the dichlorophenyl group adopts a preferred conformation that maximizes its protective effect over the β-lactam ring while minimizing steric interference with penicillin-binding protein recognition [18] [16]. The chlorine substituents create a hydrophobic surface that may contribute to favorable van der Waals interactions with hydrophobic regions of the enzyme binding site.

The lipophilic character imparted by the dichlorophenyl moiety influences the pharmacokinetic properties of dicloxacillin, affecting tissue distribution, membrane permeability, and plasma protein binding [8] [10]. These effects contribute to the overall therapeutic profile of the compound and influence its clinical utility in treating specific types of infections.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.0265972 g/mol

Monoisotopic Mass

469.0265972 g/mol

Heavy Atom Count

30

LogP

2.91
2.91 (LogP)
log Kow = 2.91
3.7

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas, sodium oxides. /Dicloxacillin sodium salt monohydrate/

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

COF19H7WBK

Related CAS

13412-64-1 (mono-hydrochloride salt, mono-hydrate)
343-55-5 (mono-hydrochloride salt, anhydrous)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.83%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Dicloxacillin is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Used to treat infections caused by penicillinase-producing staphylococci which have demonstrated susceptibility to the drug.

Livertox Summary

Dicloxacillin is an oral, second generation penicillin antibiotic that is used to treat bacterial infections caused by penicillinase-resistant staphylococci. Dicloxacillin has been linked to rare instances of clinically apparent, idiosyncratic liver injury.

Drug Classes

Penicillin (Penicillinase-Resistant)

Therapeutic Uses

Anti-Bacterial Agents
Penicillins
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dicloxacillin is included in the database.
Dicloxacillin shares the uses of other penicillinase-resistant penicillins and generally is used only in the treatment of infections caused by, or suspected of being caused by, susceptible penicillinase-resistant staphylococci. Oral dicloxacillin should not be used for the initial treatment of severe, life-threatening infections, including endocarditis, but may be used as follow-up after therapy with a parenteral penicillinase-resistant penicillin (e.g., nafcillin, oxacillin).
For more Therapeutic Uses (Complete) data for Dicloxacillin (14 total), please visit the HSDB record page.

Pharmacology

Dicloxacillin is a beta-lactamase resistant penicillin similar to oxacillin. Dicloxacillin has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria. The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis and is mediated through dicloxacillin binding to penicillin binding proteins (PBPs). Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases.
Dicloxacillin is a broad-spectrum, semi-synthetic, beta-lactam, penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Dicloxacillin binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall. It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls. This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CF - Beta-lactamase resistant penicillins
J01CF01 - Dicloxacillin

Mechanism of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor.

Vapor Pressure

3.37X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3116-76-5
13412-64-1

Absorption Distribution and Excretion

Absorption of the isoxazolyl penicillins after oral administration is rapid but incomplete: peak blood levels are achieved in 1-1.5 hours. Oral absorption of cloxacillin, dicloxacillin, oxacillin and nafcillin is delayed when the drugs are administered after meals.
Dicloxacillin sodium is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion.
Differences in the elimination, distribution, and absorption of dicloxacillin and cloxacillin were studied in a group of healthy individuals with the use of a 2-compartment model. In patients on chronic intermittent hemodialysis, only dicloxacillin was investigated and the results were compared with data obtained in earlier studies on cloxacillin and flucloxacillin. In healthy volunteers the bioavailability after oral administration of 2 g dicloxacillin or 2 g cloxacillin amounted to 48.8% and 36.9% of the dose, respectively, when calculated from the area under the serum concentration-time curve, and to 74.1% and 48.5%, respectively, when calculated from the urinary excretion. Individual variation in bioavailability after oral administration was slightly lower for docloxacillin than for cloxacillin. The higher serum concentrations of dicloxacillin, as compared with cloxacillin, are also attributable to slower (renal) elimination (T 1/2: 42 and 33 min, respectively). Analysis of serum concentrations after intravenous administration of 1 and 2 g dicloxacillin to healthy subjects revealed concentration-dependent kinetics with respect ot renal elimination. In hemodialysis patients the elimination rate of dicloxacillin (T 1/2: 129 min) corresponds with the extrarenal elimination rate in healthy subjects. The bioavailability after oral administration of 1 g in patients is good (75.9% of the dose).
Dicloxacillin, a semisynthetic isoxazolyl penicillin antibiotic, has antimicrobial activity against a wide variety of gram-positive bacteria including Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumonia, Streptococcus epidermidis, Streptococcus viridans, Streptococcus agalactiae, and Neisseria meningitidis. The objective of this study was to evaluate the safety and pharmacokinetic profile of dicloxacillin after single and multiple oral dose in healthy Chinese volunteers. A single-center, open-label, randomized, two-phase study was conducted in 16 subjects. In the single-dose phase, subjects were randomly assigned to receive single doses of 0.25, 0.5, 1.0, and 2.0 g of dicloxacillin sodium capsule in a 4-way crossover design with a 5-day washout period between administrations. In the multiple-dose phase, subjects were assigned to receive 0.25 or 0.5 g every 6 hours for 3 days in a 2-way crossover design. Plasma and urine pharmacokinetic samples were assayed by a validated high-performance liquid chromatography-tandem mass spectrometry method. Pharmacokinetic parameters were calculated and analyzed statistically. Safety assessments were conducted throughout the study. Following a single oral dose of 0.25-2.0 g dicloxacillin sodium, the maximum plasma drug concentration (Cmax) and the corresponding values for the area under the concentration- time curve from 0 to 10 hours (AUC0-10 hr) increased in a dose-proportional manner. The mean elimination half-life (t1/2) was in the range of 1.38-1.71 hours. Dicloxacillin was excreted in its unchanged form via the kidney, with no tendency of accumulation, and varied from 38.65% to 50.10%. No appreciable accumulation of drug occurred with multiple oral doses of dicloxacillin. No serious adverse events were reported. Adverse events were generally mild. Dicloxacillin was safe and well tolerated in the volunteers and displayed linear increases in the Cmax and AUC0-10 hr values.
The purpose of antibiotic treatment in pregnant women is to treat the mother and/or the fetus since it is known that antibiotics administered to the mother cross the placenta and reach the fetus. A comparison of the drug concentration in maternal and fetal plasma gives an indication of the exposure of the fetus to the maternally administered antibiotics. The aim of this study was to review the literature pertaining to the placental transfer of antibiotics in man and to classify the antibiotics according to the type of transfer involved ... 3 types of placental transfers were identified. A few antibiotics cross the placenta rapidly and equilibrate in the maternal and cord plasma; this type of transfer is termed "complete" and include the antibiotics ampicillin, methicillin, cefmenoxime and cefotiam. Antibiotics which show incomplete transfer to the placenta where concentrations are lower in the cord than maternal plasma are said to have "incomplete" transfer and these include azlocillin, dicloxacillin, piperacillin, sulbenicillin, cefoxitin, amikacin, gentamicin, kanamycin, streptomycin, fosfomycin, thiamphenicol, griseofulvin, vancomycin and colistimethate. ... All examined antibiotics cross the human placenta including those with a molecular weight greater than 1000 kDa such as vancomycin and colistimethate but there are 3 distinct types of placental transfer: complete, incomplete and exceeding and most antibiotics exhibit incomplete transfer.
/The objective of the study was/ to determine whether upregulation of P-glycoprotein is responsible for the enhanced renal clearance of dicloxacillin in patients with cystic fibrosis ... Eleven patients with cystic fibrosis and 11 age-matched healthy volunteers /were used/. All subjects received a single oral dose of dicloxacillin 500 mg alone, dicloxacillin 500 mg plus probenecid (an organic anion transport inhibitor) 1 g, and dicloxacillin 500 mg plus cyclosporine (a P-glycoprotein inhibitor) 5 mg/kg; each treatment was separated by a washout period of 48 hours. A bolus dose of iothalamate meglumine 456 mg was administered on each study day as a marker of glomerular filtration. Blood and urine samples were taken serially up to 6 hours after each dose. Pharmacokinetics of dicloxacillin and iothalamate were determined by using compartmental and noncompartmental methods. Quantitative polymerase chain reaction was performed on peripheral blood mononuclear cells to measure expression of multidrug resistance 1 (MDR1) messenger RNA (mRNA). Genotyping for ABCB1 was performed to determine the presence of single nucleotide polymorphisms (exons 21 and 26). In both healthy subjects and patients with cystic fibrosis, compared with dicloxacillin alone, coadministration with probenecid produced a significantly lower renal clearance of dicloxacillin, whereas coadministration with cyclosporine resulted in no significant change; renal clearance was not significantly different between the two study groups. No correlation was found between MDR1 mRNA expression and renal clearance of dicloxacillin. The renal excretion of dicloxacillin was significantly greater in subjects with the ABCB1 exon 26 TT polymorphism when compared with subjects with the CT genotype. We found no significant difference in the pharmacokinetics of dicloxacillin between patients with cystic fibrosis and healthy volunteers. Renal clearance of dicloxacillin was significantly reduced in the presence of probenecid but not with cyclosporine, suggesting that the rate-limiting step in tubular secretion of dicloxacillin is uptake mediated by the organic anion transporter, and not P-glycoprotein inhibition.
For more Absorption, Distribution and Excretion (Complete) data for Dicloxacillin (22 total), please visit the HSDB record page.

Metabolism Metabolites

Dicloxacillin is partially metabolized to active and inactive metabolites. In one study following administration of a single 500-mg oral dose of dicloxacillin, 10% of the absorbed drug was hydrolyzed to penicilloic acids which are microbiologically inactive. Dicloxacillin is also hydroxylated to a small extent to a microbiologically active metabolite which appears to be slightly less active than dicloxacillin.

Associated Chemicals

Dicloxacillin sodium; 13412-64-1[American Society of Health-System Pharmacists 2017; Drug Information 2017. Bethesda, MD. 2017]

Wikipedia

Dicloxacillin
Lomustine

Drug Warnings

Dicloxacillin is contraindicated in patients who are hypersensitive to any penicillin. Dicloxacillin shares the toxic potentials of the penicillins, including the risk of hypersensitivity reactions, and the usual precautions of penicillin therapy should be observed. Prior to initiation of therapy with dicloxacillin, careful inquiry should be made concerning previous hypersensitivity reactions to penicillins, cephalosporins, or other drugs. There is clinical and laboratory evidence of partial cross-allergenicity among penicillins and other beta-lactam antibiotics including cephalosporins and cephamycins.
Renal, hepatic, and hematologic systems should be evaluated periodically during prolonged therapy with dicloxacillin. Because adverse hematologic effects have occurred during therapy with penicillinase-resistant penicillins, white blood cell (WBC) count and differential should be performed prior to initiation of therapy and 1-3 times weekly during therapy. In addition, urinalysis should be performed and BUN, serum creatinine, AST (SGOT), and ALT (SGPT) concentrations should be determined prior to and periodically during therapy.
Patients should be advised to discontinue dicloxacillin and notify their clinicians if they develop shortness of breath, wheezing, rash, mouth irritation, black tongue, sore throat, nausea, vomiting, diarrhea, fever, swollen joints, or any unusual bleeding or bruising during therapy with the drug.
Elimination of penicillins is delayed in neonates because of immature mechanisms for renal excretion, and abnormally high serum concentrations of the drugs may occur in this age group. If dicloxacillin is used in neonates, they should be monitored closely for clinical and laboratory evidence of toxic or adverse effects, and serum concentrations of the drug should be determined frequently and appropriate reductions in dosage and frequency of administration made when indicated.
For more Drug Warnings (Complete) data for Dicloxacillin (18 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life for dicloxacillin is about 0.7 hour.
... In hemodialysis patients the elimination rate of dicloxacillin (T 1/2: 129 min) corresponds with the extrarenal elimination rate in healthy subjects ...
... Following a single oral dose of 0.25-2.0 g dicloxacillin sodium, the maximum plasma drug concentration (Cmax) and the corresponding values for the area under the concentration- time curve from 0 to 10 hours (AUC0-10 hr) increased in a dose-proportional manner. The mean elimination half-life (t1/2) was in the range of 1.38-1.71 hours ...
The serum half-life of dicloxacillin in adults with normal renal function is 0.6-0.8 hours. In one study in children 2-16 years of age, the serum half-life of the drug averaged 1.9 hours.
The serum half-life of dicloxacillin is slightly prolonged in patients with impaired renal function and has been reported to range from 1-2.2 hours in patients with severe renal impairment.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Preparation: J.H.C. Naylor, United Kingdom patent 978299; eidem, United States of America patent 3239507 (1965, 1965 to Beecham).
6-Aminopenicillanic acid is acylated with 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylic acid and the resulting dicloxacillin (acid) is purified by recrystallization and converted to the sodium salt. /Dicloxacillin sodium/

Analytic Laboratory Methods

UV and NMR spectra of oxacillin, cloxacillin and dicloxacillin are reported.

Clinical Laboratory Methods

A simple high-performance liquid chromatographic method for the determination of dicloxacillin in plasma has been developed. The method only requires 0.5 mL of plasma, phosphate buffer solution (pH = 4.7), acidification with 0.5N hydrochloride acid and liquid extraction with dichloromethane. Posterior evaporation of organic under nitrogen steam and redissolution in mobile phase is carried out. The analysis was performed on a Spherisorb C18 (5 um) column, using methanol -0.05 M phosphate buffer, pH = 4.7 (75:25; v/v) as mobile phase, with ultraviolet detection at 220 nm. Results showed that the assay is sensitive: 0.5 ug/mL. The response is linear in the range of 0.5 -10 ug/mL. Maximum inter-day coefficient of variation was 12.4%. Mean extraction recovery obtained was 96.95%. Stability studies showed that the loss was not higher than 10%, samples are stable at room temperature for 6 hr, at -20 Celsius for 2 months, processed samples were stable at least for 24 hr and also after two freeze-thaw cycles. The method has been used to perform pharmacokinetic and bioequivalence studies in humans.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. /Dicloxacillin sodium salt monohydrate/
Store in a tightly sealed container, protected form light, and at room temperature. Do not mix with other drugs.

Interactions

Tetracycline, a bacteriostatic antibiotic, may antagonize the bactericidal effect of penicillin and concurrent use of these drugs should be avoided.
Intravenous administration of antibiotics is a known risk factor for infusion phlebitis. We have previously demonstrated differences in cell toxicity for 4 antibiotics. Clinical experience indicates that antibiotics differ in their tendency to cause phlebitis. The present study was done prospectively on 550 patients with 1386 peripheral venous catheters. The incidence of phlebitis was 18.5% with antibiotics and 8.8% without (odds ratio 2.34). Dicloxacillin (odds ratio 5.74) and erythromycin (odds ratio 5.33) had the greatest tendency to cause phlebitis in univariate, multivariate and Cox regression analyses. Benzylpenicillin, cefuroxime and cloxacillin were also associated with a greater risk of phlebitis, whereas ampicillin, imipenem/cilastatin, clindamycin, netilmicin and vancomycin were not. Other risk factors were the site of insertion and age 51-60 yr. Medication with warfarin was found to be protective, but not with aspirin. Treatment with low molecular weight heparin reduced the risk of phlebitis, but the difference was not significant. With regard to when antibiotics were given, the day-specific risk increased between Days 1 and 2, but no further on subsequent days. The hypothesis that antibiotics differ in their tendency to cause phlebitis was confirmed.
/The objective of the study was/ to report a case and retrospective review of seven patients who experienced a decrease in prothrombin time during concomitant administration of warfarin and dicloxacillin. A 41-year-old man receiving warfarin 22 mg/wk with a final baseline prothrombin time (PT) of 20.7 sec was prescribed dicloxacillin 500 mg qid for 10 days. Plasma collected for PT determinations was also used to measure trough warfarin R- and S- enantiomer concentrations. The PT and S- and R-warfarin concentrations decreased 17%, 25%, and 20%, respectively, on day 5 after initiation of dicloxacillin. For the retrospective review, the mean PT decreased 17.0% (range 10.5-25.9%) as soon as 4 days after the initiation of dicloxacillin. Our observations, which are consistent with those of two previously published reports, suggest a close temporal relationship between the administration of dicloxacillin and a decreased anticoagulant effect of warfarin. Limited data from our patient further suggest that this may result from declines in systemic warfarin concentrations. The time course of the fall of PTs appears to occur within 4-5 days; return of the PT to baseline after dicloxacillin administration is stopped appears to take up to 3 weeks. Until further controlled studies are conducted to confirm this interaction, clinicians should be aware that patients may be at risk for a decreased anticoagulant effect of warfarin when dicloxacillin is given concomitantly. Careful monitoring of international normalized ratios and titration of the warfarin dosage is recommended on initiation and for 3 weeks after discontinuation of dicloxacillin in patients receiving warfarin.

Stability Shelf Life

Stable under recommended storage conditions. /Dicloxacillin sodium salt monohydrate/
Reconstituted oral suspension is stable for 14 days refrigerated. Compounded formulations, especially aqueous formulations, may not be stable.

Dates

Last modified: 08-15-2023
1: Wu G, Zheng Y, Zhou H, Hu X, Liu J, Zhai Y, Zhu M, Wu L, Shentu J. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses. Drug Des Devel Ther. 2015 Oct 16;9:5687-95. doi: 10.2147/DDDT.S92117. eCollection 2015. PubMed PMID: 26527863; PubMed Central PMCID: PMC4621192.
2: Stenger M, Hendel K, Bollen P, Licht PB, Kolmos HJ, Klitgaard JK. Assessments of Thioridazine as a Helper Compound to Dicloxacillin against Methicillin-Resistant Staphylococcus aureus: In Vivo Trials in a Mouse Peritonitis Model. PLoS One. 2015 Aug 12;10(8):e0135571. doi: 10.1371/journal.pone.0135571. eCollection 2015. PubMed PMID: 26267376; PubMed Central PMCID: PMC4534400.
3: Pottegård A, Henriksen DP, Madsen KG, Hellfritzsch M, Damkier P, Stage TB. Change in International Normalized Ratio Among Patients Treated With Dicloxacillin and Vitamin K Antagonists. JAMA. 2015 Jul 21;314(3):296-7. doi: 10.1001/jama.2015.6669. PubMed PMID: 26197191.
4: Villegas-Guzman P, Silva-Agredo J, González-Gómez D, Giraldo-Aguirre AL, Flórez-Acosta O, Torres-Palma RA. Evaluation of water matrix effects, experimental parameters, and the degradation pathway during the TiO2 photocatalytical treatment of the antibiotic dicloxacillin. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2015;50(1):40-8. doi: 10.1080/10934529.2015.964606. PubMed PMID: 25438130.
5: Bhinge SD, Malipatil SM, Sonawane LV. Bioanalytical method development and validation for simultaneous estimation of cefixime and dicloxacillin by RP-HPLC in human plasma. Acta Chim Slov. 2014;61(3):580-6. PubMed PMID: 25286213.
6: Villegas-Guzman P, Silva-Agredo J, Giraldo-Aguirre AL, Flórez-Acosta O, Petrier C, Torres-Palma RA. Enhancement and inhibition effects of water matrices during the sonochemical degradation of the antibiotic dicloxacillin. Ultrason Sonochem. 2015 Jan;22:211-9. doi: 10.1016/j.ultsonch.2014.07.006. Epub 2014 Jul 14. PubMed PMID: 25069890.
7: Poulsen MØ, Schøler L, Nielsen A, Skov MN, Kolmos HJ, Kallipolitis BH, Olsen A, Klitgaard JK. Combination therapy with thioridazine and dicloxacillin combats meticillin-resistant Staphylococcus aureus infection in Caenorhabditis elegans. J Med Microbiol. 2014 Sep;63(Pt 9):1174-80. doi: 10.1099/jmm.0.071837-0. Epub 2014 Jun 9. PubMed PMID: 24913562.
8: Rasmussen JB, Knudsen JD, Arpi M, Schønheyder HC, Benfield T, Ostergaard C. Relative efficacy of cefuroxime versus dicloxacillin as definitive antimicrobial therapy in methicillin-susceptible Staphylococcus aureus bacteraemia: a propensity-score adjusted retrospective cohort study. J Antimicrob Chemother. 2014 Feb;69(2):506-14. doi: 10.1093/jac/dkt375. Epub 2013 Sep 26. PubMed PMID: 24078468.
9: Acharya DR, Patel DB. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefpodoxime Proxetil and Dicloxacillin Sodium in Tablets. Indian J Pharm Sci. 2013 Jan;75(1):31-5. doi: 10.4103/0250-474X.113538. PubMed PMID: 23901158; PubMed Central PMCID: PMC3719147.
10: Nissen JL, Skov R, Knudsen JD, Ostergaard C, Schønheyder HC, Frimodt-Møller N, Benfield T. Effectiveness of penicillin, dicloxacillin and cefuroxime for penicillin-susceptible Staphylococcus aureus bacteraemia: a retrospective, propensity-score-adjusted case-control and cohort analysis. J Antimicrob Chemother. 2013 Aug;68(8):1894-900. doi: 10.1093/jac/dkt108. Epub 2013 Apr 18. PubMed PMID: 23599360.

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